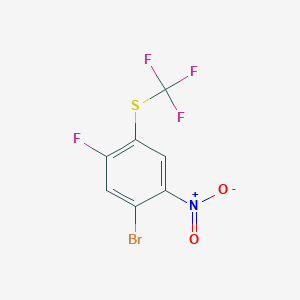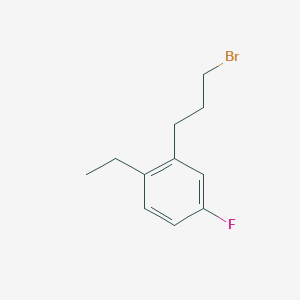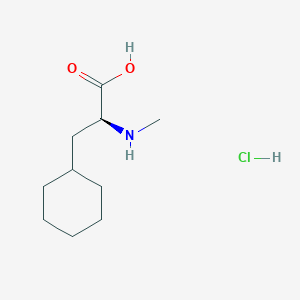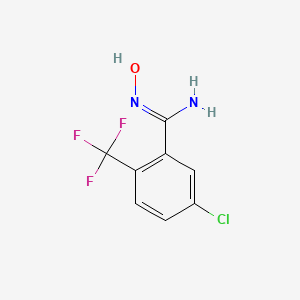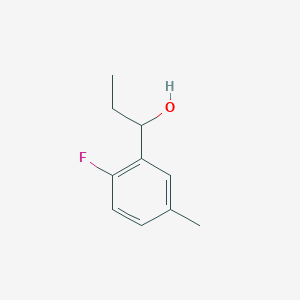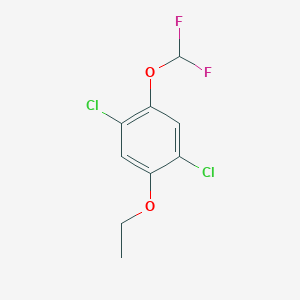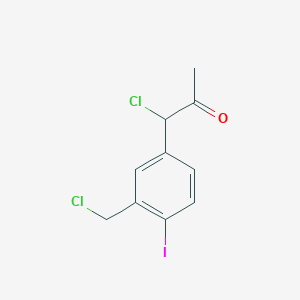
1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene is an organic compound with the molecular formula C9H9F3O3. It is a derivative of benzene, featuring two methoxy groups, one difluoromethoxy group, and one fluorine atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene typically involves the introduction of the difluoromethoxy group and the methoxy groups onto a fluorobenzene ring. One common method involves the reaction of 2,5-dimethoxy-4-fluorobenzene with difluoromethyl ether in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The difluoromethoxy group can be reduced to a hydroxymethyl group under strong reducing conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran (THF).
Major Products
Substitution: Products depend on the nucleophile used, such as 1-methoxy-2,5-dimethoxy-4-substituted benzene.
Oxidation: Products include 1-difluoromethoxy-2,5-dimethoxy-4-fluorobenzaldehyde or 1-difluoromethoxy-2,5-dimethoxy-4-fluorobenzoic acid.
Reduction: Products include 1-hydroxymethyl-2,5-dimethoxy-4-fluorobenzene.
Applications De Recherche Scientifique
1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene exerts its effects depends on its interaction with specific molecular targets. The difluoromethoxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The fluorine atom can enhance the compound’s metabolic stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Fluoro-2,4-dimethoxybenzene: Similar structure but lacks the difluoromethoxy group.
1-Difluoromethoxy-2,3-dimethoxy-4-fluorobenzene: Similar structure but with different positions of the methoxy groups.
Uniqueness
1-Difluoromethoxy-2,5-dimethoxy-4-fluorobenzene is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both difluoromethoxy and methoxy groups can enhance its solubility and interaction with various molecular targets.
This compound’s unique properties make it a valuable subject of study in various scientific disciplines, contributing to advancements in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C9H9F3O3 |
|---|---|
Poids moléculaire |
222.16 g/mol |
Nom IUPAC |
1-(difluoromethoxy)-4-fluoro-2,5-dimethoxybenzene |
InChI |
InChI=1S/C9H9F3O3/c1-13-6-4-8(15-9(11)12)7(14-2)3-5(6)10/h3-4,9H,1-2H3 |
Clé InChI |
CNFHDZWOGWXPKT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1OC(F)F)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


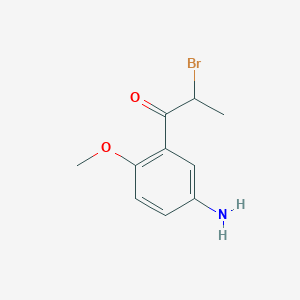
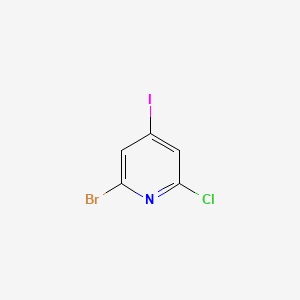
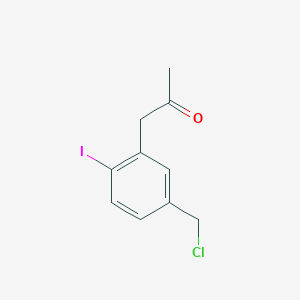
![[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid](/img/structure/B14044730.png)
